molecular formula C18H16ClN3O2S B11592019 2-{[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-{[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11592019
M. Wt: 373.9 g/mol
InChI Key: JKBXHXJBZDQYHE-ZVBGSRNCSA-N
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Description

2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with an appropriate amine under controlled conditions to form the Schiff base intermediate. This intermediate is then cyclized with a thienopyridine derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding amines .

Scientific Research Applications

2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

4-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C18H16ClN3O2S/c1-24-14-7-12(19)6-11(16(14)23)9-21-17-13(8-20)15-10-2-4-22(5-3-10)18(15)25-17/h6-7,9-10,23H,2-5H2,1H3/b21-9+

InChI Key

JKBXHXJBZDQYHE-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/C2=C(C3=C(S2)N4CCC3CC4)C#N)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=C(C3=C(S2)N4CCC3CC4)C#N)Cl

Origin of Product

United States

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